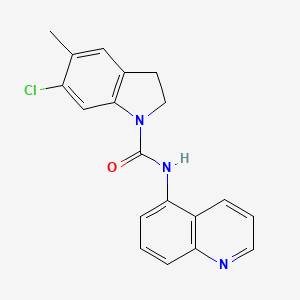

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide

Description

Overview of Serotonin (B10506) Receptor Subtypes in Mammalian Physiology

The serotonin receptor family is diverse, consisting of seven main classes (5-HT1 to 5-HT7), with further subdivisions into numerous subtypes. mdpi.comacnp.orgnih.gov With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors belong to the superfamily of G protein-coupled receptors (GPCRs), characterized by seven transmembrane domains. wikidoc.orgeurofinsdiscovery.combmbreports.orgfrontiersin.org These GPCRs activate intracellular second messenger cascades upon ligand binding, leading to a variety of cellular responses. mdpi.comwikidoc.org

The different receptor subtypes are distinguished by their structural characteristics, signal transduction mechanisms, and pharmacological properties. mdpi.comacnp.orgnih.gov This diversity allows serotonin to exert a wide range of physiological effects depending on the specific receptor subtypes present in a given tissue and the downstream signaling pathways activated. consensus.appmdpi.com

Here is a simplified overview of the main serotonin receptor families and their primary coupling mechanisms:

| Receptor Family | Coupling Mechanism | Primary Effect |

| 5-HT1 | Gi/Go coupled | Inhibition of adenylyl cyclase, activate K+ channels wikidoc.orgfrontiersin.orgnih.gov |

| 5-HT2 | Gq/G11 coupled | Activation of phospholipase C, increasing IP3 and DAG wikidoc.orgeurofinsdiscovery.comfrontiersin.orgwikipedia.org |

| 5-HT3 | Ligand-gated Na+ and K+ ion channel | Depolarization of plasma membrane mdpi.comwikidoc.org |

| 5-HT4 | Gs coupled | Activation of adenylyl cyclase mdpi.comwikidoc.orgfrontiersin.org |

| 5-HT5A | G protein coupled (primarily Gi/o) | Inhibition of adenylyl cyclase activity wikidoc.orgbmbreports.org |

| 5-HT6 | Gs coupled | Activation of adenylyl cyclase mdpi.comwikidoc.orgfrontiersin.org |

| 5-HT7 | Gs coupled | Activation of adenylyl cyclase mdpi.comwikidoc.orgfrontiersin.org |

Current Understanding of 5-HT2B Receptor Distribution and Basal Functions

The 5-HT2B receptor is a subtype of the 5-HT2 receptor family. bmbreports.orgwikipedia.orgreprocell.com It was one of the first serotonin receptors to be characterized pharmacologically. reprocell.com The 5-HT2B receptor is expressed in various tissues throughout the mammalian body, including both the central and peripheral nervous systems. wikipedia.orgreprocell.comtocris.comebi.ac.ukpatsnap.com

In the CNS, 5-HT2B receptor expression has been observed in areas such as the dorsal hypothalamus, frontal cortex, medial amygdala, and meninges. wikipedia.orgreprocell.com While its precise CNS functions are still being elucidated, research suggests potential roles in regulating serotonin release via the serotonin transporter (SERT) and possible links to mood disorders. wikipedia.orgreprocell.com

However, the 5-HT2B receptor's most prominent and well-studied roles are in the periphery, particularly within the cardiovascular system and gastrointestinal tract. wikipedia.orgreprocell.comtocris.compatsnap.com It is found in cardiac valve leaflets, vascular endothelial cells, and vascular and gastrointestinal smooth muscle. reprocell.comtocris.com

Key basal functions attributed to the 5-HT2B receptor include:

Regulation of cardiac structure and function, including involvement in embryonic and adult heart development. wikipedia.orgtocris.comebi.ac.uk

Maintenance of the viability and efficiency of cardiac valve leaflets. wikipedia.orgreprocell.com

Mediation of smooth muscle contraction in blood vessels and the gastrointestinal tract. wikipedia.orgreprocell.comtocris.compatsnap.com

Regulation of differentiation and proliferation of cells in the heart. tocris.com

Involvement in endothelium-dependent relaxation. tocris.com

Regulation of serotonin levels in blood plasma. wikipedia.org

The 5-HT2B receptor couples preferentially to Gq/G11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium levels. eurofinsdiscovery.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVGSWDWIRIUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424971 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-15-4 | |

| Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sb 215505: a Pharmacological Tool for Studying the 5 Ht2b Receptor

SB-215505 is a chemical compound widely utilized in scientific research as a pharmacological tool to investigate the function of serotonin (B10506) receptors, with a particular focus on the 5-HT2B subtype. wikipedia.orgontosight.ai

The chemical name for SB-215505 is 6-Chloro-2,3-dihydro-5-methyl-N-5-quinolinyl-1H-indole-1-carboxamide. ontosight.airndsystems.comtocris.com Its molecular formula is C19H16ClN3O, and it has a molecular weight of 337.81 g/mol . wikipedia.orgrndsystems.comnih.gov

SB-215505 is characterized as a potent and selective antagonist at the serotonin 5-HT2B receptor. wikipedia.orgrndsystems.commedchemexpress.com Pharmacological studies have determined its binding affinity (pKi) values, demonstrating selectivity over other related receptor subtypes, although it also exhibits affinity for the 5-HT2C receptor. rndsystems.commedchemexpress.com

| Receptor Subtype | pKi Value | Selectivity vs 5-HT2B |

| 5-HT2B | 8.3 | - |

| 5-HT2C | 7.66 | Approximately 4.4x |

| 5-HT2A | 6.77 | Approximately 33x |

Note: Selectivity is calculated as the ratio of Ki values (10^-pKi). Higher ratio indicates greater selectivity.

This selectivity profile makes SB-215505 a valuable tool for researchers aiming to distinguish 5-HT2B-mediated responses from those mediated by 5-HT2A or 5-HT2C receptors. wikipedia.org

Research Findings Utilizing Sb 215505

Receptor Binding and Selectivity Profiling

Characterizing the binding affinity and selectivity of a compound for specific receptors is crucial in understanding its potential pharmacological actions. Studies have focused on evaluating the affinity of SB-215505 for the 5-HT2 receptor family, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.

Affinities for Serotonin (B10506) 5-HT2B, 5-HT2A, and 5-HT2C Receptors

Research indicates that SB-215505 exhibits potent binding to the 5-HT2B receptor. Binding affinity is commonly expressed as pKi or Ki values. Higher pKi values (or lower Ki values) indicate higher binding affinity.

Studies using human recombinant receptors have reported pKi values for SB-215505 at the 5-HT2B, 5-HT2A, and 5-HT2C receptors. One source indicates pKi values of 8.3 for 5-HT2B, 6.77 for 5-HT2A, and 7.66 for 5-HT2C receptors. medchemexpress.commedchemexpress.com Another study using human recombinant receptors reports a pKi of 6.8 for 5-HT2A, 8.3 for 5-HT2B, and 7.7 for 5-HT2C. jneurosci.org

Here is a summary of reported binding affinities:

| Receptor Subtype | pKi Value | Ki (nM) (Approximate) | Source |

| 5-HT2B | 8.3 | ~0.05 | medchemexpress.commedchemexpress.com |

| 5-HT2A | 6.77 - 6.8 | ~169 - 158 | medchemexpress.commedchemexpress.comjneurosci.orgguidetopharmacology.org |

| 5-HT2C | 7.66 - 7.7 | ~2.2 - 2 | medchemexpress.commedchemexpress.comjneurosci.orgguidetomalariapharmacology.org |

Quantitative Assessment of Receptor Subtype Selectivity

The selectivity of SB-215505 for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes is a key aspect of its pharmacological profile. Selectivity is determined by comparing the binding affinities across different receptor subtypes.

Based on the reported pKi values, SB-215505 demonstrates notable selectivity for the 5-HT2B receptor. It has been described as having at least 95-fold selectivity for 5-HT2B over 5-HT2C in rats. nih.gov Another assessment indicates it is 30-fold selective for the 5-HT2B over the 5-HT2A receptor, and only marginally selective over the 5-HT2C receptor. medchemexpress.comnih.gov

Quantitatively, the selectivity can be illustrated by the ratios of Ki values (or differences in pKi values). A higher ratio (or larger pKi difference) indicates greater selectivity. Using the pKi values of 8.3 (5-HT2B), 6.8 (5-HT2A), and 7.7 (5-HT2C) from one study jneurosci.org:

Selectivity over 5-HT2A: 5-HT2B pKi - 5-HT2A pKi = 8.3 - 6.8 = 1.5 log units, corresponding to a Ki ratio of approximately 101.5 ≈ 31.6-fold.

Selectivity over 5-HT2C: 5-HT2B pKi - 5-HT2C pKi = 8.3 - 7.7 = 0.6 log units, corresponding to a Ki ratio of approximately 100.6 ≈ 4-fold.

Using pKi values of 8.3 (5-HT2B), 6.77 (5-HT2A), and 7.66 (5-HT2C) from another source medchemexpress.commedchemexpress.com:

Selectivity over 5-HT2A: 5-HT2B pKi - 5-HT2A pKi = 8.3 - 6.77 = 1.53 log units, corresponding to a Ki ratio of approximately 101.53 ≈ 33.9-fold.

Selectivity over 5-HT2C: 5-HT2B pKi - 5-HT2C pKi = 8.3 - 7.66 = 0.64 log units, corresponding to a Ki ratio of approximately 100.64 ≈ 4.37-fold.

These findings consistently demonstrate that SB-215505 is a subtype-selective antagonist with a preference for the 5-HT2B receptor over the 5-HT2A and 5-HT2C subtypes. medchemexpress.commedchemexpress.comwikipedia.org

Functional Antagonism of 5-HT2B Receptor Activation

Beyond binding affinity, the functional activity of SB-215505 as an antagonist at the 5-HT2B receptor has been demonstrated in various experimental settings. An antagonist blocks the effects of an agonist (like serotonin) at the receptor.

In functional assays, SB-215505 has been shown to counteract the effects mediated by 5-HT2B receptor activation. For instance, studies investigating the role of 5-HT2B receptors in cardiac function have shown that SB-215505 can prevent increases in cardiac superoxide generation and hypertrophy induced by agents like angiotensin II and isoproterenol, which can involve 5-HT2B receptor activation. ahajournals.orgresearchgate.net This suggests that SB-215505 functionally blocks the signaling pathways activated by 5-HT2B receptors in these contexts.

In behavioral studies in rats, the administration of SB-215505, a 5-HT2B receptor antagonist, has been shown to increase wakefulness and motor activity and decrease theta activity. medchemexpress.commedchemexpress.comnih.govtargetmol.com This functional effect is attributed to the blockade of 5-HT2B receptors. Reciprocally, activation of 5-HT2B receptors by an agonist like BW 723C86 has been shown to increase NREMS, an effect that contrasts with the decrease in NREMS observed with SB-215505. jneurosci.org

Comparative Pharmacology with Other Serotonergic Ligands

Comparing the pharmacological profile of SB-215505 with other serotonergic ligands helps to contextualize its selectivity and effects. While ritanserin (B1680649) binds selectively to 5-HT2 receptors, it does not differentiate among the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. nih.gov In contrast, compounds like M100907 are selective 5-HT2A receptor antagonists, and SB-243213 is a 5-HT2C antagonist. nih.gov

Studies comparing SB-215505 with these ligands highlight its distinct selectivity for the 5-HT2B receptor. For example, in studies examining haloperidol-induced catalepsy, the selective 5-HT2C/2B receptor antagonist SB-228357 significantly reversed catalepsy, whereas the 5-HT2A antagonist MDL-100907 and the 5-HT2B antagonist SB-215505 did not reverse this effect. nih.govwikigenes.orgnih.gov This suggests a primary role for 5-HT2C receptors in this specific behavioral model, differentiating the effects of SB-215505 from those of a 5-HT2C antagonist.

Furthermore, comparative studies investigating the behavioral effects of different 5-HT2 receptor antagonists have shown varied outcomes depending on the specific behavior being assessed. While SB-215505 increased wakefulness and motor activity medchemexpress.commedchemexpress.comnih.govtargetmol.com, its effect on other behaviors, such as cocaine-induced locomotor activity or haloperidol-induced catalepsy, was not observed in some studies nih.govnih.govbiorxiv.org. This underscores the importance of receptor subtype selectivity in mediating specific physiological and behavioral responses and distinguishes the profile of SB-215505 from less selective or differently selective serotonergic agents.

Serotonin 5-HT2B Receptor-Coupled Signal Transduction Inhibition

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq protein. sdbonline.orgbiorxiv.org Activation of the 5-HT2B receptor by agonists leads to the activation of this G protein, triggering a cascade of intracellular events. SB-215505, by acting as an antagonist, inhibits these signaling pathways.

G Protein-Coupled Pathway Modulation (e.g., Gq/PLC inhibition)

Upon activation, the Gq protein associated with the 5-HT2B receptor stimulates phospholipase C (PLC). sdbonline.orgbiorxiv.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a crucial role in various cellular responses. SB-215505, as a 5-HT2B antagonist, inhibits the activation of Gq and subsequently the activity of PLC, thereby blocking the generation of IP3 and DAG. sdbonline.orgbiorxiv.org This inhibition of the Gq/PLC pathway is a key mechanism by which SB-215505 modulates cellular function.

Regulation of Intracellular Second Messenger Systems

The inhibition of PLC by SB-215505 directly impacts the levels of intracellular second messengers, specifically IP3 and DAG. IP3 is responsible for releasing calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking the Gq/PLC pathway, SB-215505 prevents the increase in intracellular calcium concentrations and the activation of PKC that would normally occur upon 5-HT2B receptor stimulation. This modulation of intracellular second messenger systems underlies many of the downstream effects of SB-215505.

Downstream Molecular Effectors and Gene Expression Regulation

The inhibition of 5-HT2B receptor signaling by SB-215505 has significant consequences for various downstream molecular effectors and can influence gene expression. Research has highlighted its impact on pathways involved in oxidative stress and cellular growth.

Influence on Reactive Oxygen Species (ROS) Production Pathways

Studies have shown a link between 5-HT2B receptor activation and the production of reactive oxygen species (ROS), particularly superoxide anion. researchgate.netnih.govahajournals.orgahajournals.org SB-215505 has been demonstrated to prevent the increase in ROS generation induced by agonists like angiotensin II and isoproterenol in cardiac fibroblasts and in the left ventricle of mice. researchgate.netnih.govahajournals.orgahajournals.orgcore.ac.uk This suggests that 5-HT2B receptor blockade by SB-215505 can mitigate oxidative stress.

Research findings on SB-215505 and ROS production:

| Stimulus | Cell/Tissue Type | Effect on ROS Production (without SB-215505) | Effect of SB-215505 | Citation |

| Angiotensin II | Cardiac Fibroblasts | Increased O₂⁻ production | Prevents increase | researchgate.netnih.govahajournals.orgahajournals.org |

| Isoproterenol | Cardiac Fibroblasts | Increased NAD(P)H oxidase-mediated O₂⁻ production | Prevents increase | researchgate.netnih.govahajournals.orgahajournals.org |

| Angiotensin II | Left Ventricle (mice) | Increased Superoxide Anion Concentration | Completely normalized | researchgate.netnih.govahajournals.orgahajournals.orgcore.ac.uk |

| Isoproterenol | Left Ventricle (mice) | Increased NAD(P)H Oxidase Activity | Prevented activation | researchgate.netnih.govahajournals.orgahajournals.org |

Modulation of NAD(P)H Oxidase Activity and Subunit Expression

A key source of ROS in the cardiovascular system is the enzyme complex NAD(P)H oxidase. researchgate.netnih.govahajournals.orgahajournals.org Activation of the 5-HT2B receptor has been linked to increased NAD(P)H oxidase activity. researchgate.netahajournals.org SB-215505 has been shown to prevent the increase in NAD(P)H oxidase activity stimulated by angiotensin II and isoproterenol in cardiac fibroblasts and in the left ventricle. researchgate.netnih.govahajournals.orgahajournals.orgcore.ac.uk While SB-215505 effectively reduces NAD(P)H oxidase activity, studies indicate that it does not prevent the increased expression of NAD(P)H oxidase subunits, such as p47phox, which can be upregulated by stimuli like angiotensin II. researchgate.netahajournals.orgahajournals.org This suggests that SB-215505 primarily affects the activity of the enzyme rather than the expression levels of its components.

Research findings on SB-215505 and NAD(P)H Oxidase:

| Stimulus | Cell/Tissue Type | Effect on NAD(P)H Oxidase Activity (without SB-215505) | Effect of SB-215505 | Effect on p47phox Expression (with SB-215505) | Citation |

| Angiotensin II | Cardiac Fibroblasts | Stimulated activity | Prevented activation | Not affected | researchgate.netnih.govahajournals.orgahajournals.orgcore.ac.uk |

| Isoproterenol | Cardiac Fibroblasts | Stimulated activity | Prevented activation | Not examined in these studies | researchgate.netnih.govahajournals.orgahajournals.org |

| Angiotensin II | Left Ventricle (mice) | Increased maximal activity (+84%) | Prevented increase | Not affected | researchgate.netahajournals.orgahajournals.org |

| Isoproterenol | Left Ventricle (mice) | Increased activity (+48%) | Prevented activation | Not examined in these studies | researchgate.netahajournals.orgahajournals.org |

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK)

The 5-HT2B receptor has been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for regulating various cellular processes including proliferation, differentiation, and apoptosis. sdbonline.org Specifically, the JNK (c-Jun N-terminal kinase) pathway, a member of the MAPK family, has been shown to be activated by serotonin, potentially via 5-HT2B receptors. physiology.org Studies in pulmonary artery smooth muscle cells have indicated that a 5-HT2B inhibitor like SB-215505 can significantly block the serotonin-induced phosphorylation and activation of JNK. physiology.org This suggests that SB-215505 can modulate cellular signaling by interfering with MAPK pathways downstream of 5-HT2B receptor activation. While the exact mechanisms linking 5-HT2B receptor activation to JNK are complex and may involve transactivation of other receptors like PDGF receptor, the inhibitory effect of SB-215505 on JNK phosphorylation highlights its influence on these critical signaling cascades. physiology.org

Control of Nuclear Factor-kappa B (NF-κB) Translocation and Activity

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell growth, and differentiation cytekbio.comfrontiersin.org. The most prevalent form of NF-κB is a heterodimer composed of p50 and p65 subunits cytekbio.com. In an inactive state, NF-κB resides in the cytoplasm, bound to its inhibitor protein, IκB cytekbio.comfrontiersin.org. Activation typically involves the phosphorylation and subsequent degradation of IκB, which allows the NF-κB complex to translocate into the nucleus, where it can bind to κB sites on target gene promoters and regulate gene transcription cytekbio.comfrontiersin.org.

Research indicates that SB-215505 can influence NF-κB signaling. Studies investigating interleukin-18 (IL-18)-induced cardiomyoblast hypertrophy in H9c2 cells have shown that IL-18 upregulates the expression of NF-κB nih.govresearchgate.netresearchgate.net. Pretreatment with SB-215505 (at a concentration of 0.1 μM), identified as a serotonin 2B receptor (HTR2B) antagonist, significantly attenuated this hypertrophy nih.govresearchgate.netresearchgate.net. Further findings from this research suggest that HTR2B plays a critical role in the activation of NF-κB in this context nih.gov.

Another study focusing on mechanical stress in cardiomyocytes demonstrated that mechanical stretch can induce nuclear NF-κB translocation oup.com. This translocation and the associated expression of brain natriuretic peptide (BNP) were partially inhibited by reducing the number of serotonin 2B receptors oup.com. While this study primarily focused on the role of the serotonin 2B receptor, it provides a relevant context, given SB-215505's known activity as an HTR2B antagonist.

The precise mechanisms by which SB-215505, as an HTR2B antagonist, modulates NF-κB translocation and activity involve downstream signaling pathways linked to HTR2B activation. The inhibition of HTR2B by SB-215505 appears to disrupt the signaling cascade that leads to IκB phosphorylation and degradation, thereby preventing NF-κB from entering the nucleus and activating pro-inflammatory and pro-hypertrophic genes.

Alterations in Matrix Metalloproteinase (MMP) Expression and Activity (e.g., MMP-3, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes crucial for the remodeling and degradation of the extracellular matrix (ECM) kuleuven.bemdpi.com. They are involved in various physiological processes, as well as pathological conditions such as inflammation, wound healing, and tissue remodeling kuleuven.be. MMP-3 (stromelysin-1) and MMP-9 (gelatinase B) are two specific MMPs that have been implicated in diverse biological processes, including cardiac remodeling and inflammatory responses nih.govresearchgate.netmdpi.comnih.gov.

Research into IL-18-induced cardiomyoblast hypertrophy in H9c2 cells revealed that inhibition of HTR2B by SB-215505 downregulated the expression of both MMP-3 and MMP-9 nih.govresearchgate.netresearchgate.net. This suggests a link between HTR2B signaling, which is targeted by SB-215505, and the regulation of these specific MMPs.

MMP-3 and MMP-9 have been shown to play significant roles in various pathological conditions. For instance, elevated levels of MMP-3 and MMP-9 have been observed in patients with certain cancers and are associated with tumor invasion and metastasis mdpi.commdpi.com. They are also implicated in inflammatory processes nih.gov. The downregulation of MMP-3 and MMP-9 expression by SB-215505 in the context of IL-18-induced hypertrophy highlights a potential mechanism by which this compound may exert its effects on tissue remodeling and inflammation.

The relationship between NF-κB activation and MMP expression is well-established, as NF-κB can regulate the transcription of genes encoding various MMPs, including MMP-9 physiology.orgmdpi.com. Given that SB-215505 affects both NF-κB translocation/activity and MMP-3/MMP-9 expression, it is plausible that the observed effects on MMP levels are, at least in part, mediated through the modulation of NF-κB signaling downstream of HTR2B inhibition.

While specific quantitative data on the direct effect of SB-215505 on MMP-3 and MMP-9 activity across various contexts is limited in the provided search results, the consistent finding of downregulated expression in the context of HTR2B inhibition by SB-215505 in cardiomyoblasts is a key research finding.

Below is a table summarizing the key findings related to SB-215505, NF-κB, and MMPs based on the provided information:

| Compound/Target | Cellular Context | Stimulus | Effect of SB-215505 (0.1 μM) | Related Mechanism(s) | Source |

| SB-215505 | H9c2 cardiomyoblasts | IL-18 | Attenuates hypertrophy | Inhibition of HTR2B, downregulation of NF-κB, MMP-3, MMP-9 | nih.govresearchgate.netresearchgate.net |

| HTR2B | H9c2 cardiomyoblasts | IL-18 | Upregulated expression | Critical role in NF-κB activation and hypertrophy | nih.gov |

| NF-κB | H9c2 cardiomyoblasts | IL-18 | Upregulated expression | Downregulated by SB-215505 via HTR2B inhibition | nih.govresearchgate.netresearchgate.net |

| NF-κB | Cardiomyocytes | Mechanical stretch | Increased nuclear translocation | Partially inhibited by reduced HTR2B | oup.com |

| MMP-3 | H9c2 cardiomyoblasts | IL-18 | Upregulated expression | Downregulated by SB-215505 via HTR2B inhibition | nih.govresearchgate.netresearchgate.net |

| MMP-9 | H9c2 cardiomyoblasts | IL-18 | Upregulated expression | Downregulated by SB-215505 via HTR2B inhibition | nih.govresearchgate.netresearchgate.net |

SB-215505 is a chemical compound that has been investigated in preclinical models, particularly concerning its effects on the cardiovascular system. Research has focused on its role as a selective antagonist of the serotonin 5-HT2B receptor. Preclinical studies have explored its impact on myocardial remodeling, hypertrophy, cardiac fibroblast function, and natriuretic peptide expression in various experimental models.

Investigation of Sb 215505 in Preclinical Physiological and Pathophysiological Models

Cardiovascular System Research

Role in Cardiac Fibroblast Function and Cytokine Release

Pulmonary Vascular System Dynamics

The pulmonary vascular system is a key area of investigation for compounds like SB-215505, particularly concerning conditions involving aberrant cell growth and movement that contribute to vascular remodeling.

Pulmonary Artery Smooth Muscle Cell Proliferation

Excessive proliferation of pulmonary artery smooth muscle cells (PASMCs) is a significant factor in the development of pulmonary vascular remodeling, a hallmark of diseases like pulmonary arterial hypertension (PAH). researchgate.netplos.org Serotonin (B10506) (5-HT) is known to stimulate the proliferation of fibroblasts, and the 5-HT2A and 5-HT2B receptor subtypes are considered to play important roles in the lung. ersnet.org

Preclinical studies have explored the involvement of 5-HT receptors, including the 5-HT2B subtype, in mediating PASMC proliferation. Research using bovine pulmonary artery SMCs has indicated that 5-HT-induced activation of JNK, a kinase involved in cell signaling, can be significantly blocked by inhibitors of various 5-HT receptors, including the 5-HT2B inhibitor SB-215505. nih.gov This suggests a role for the 5-HT2B receptor in the signaling pathways that promote PASMC proliferation.

Pulmonary Artery Smooth Muscle Cell Migration

In addition to proliferation, the migration of PASMCs also contributes to vascular remodeling in pulmonary hypertension. nih.govpeerj.com Studies investigating the mechanisms underlying PASMC migration have identified the involvement of various factors and signaling pathways. Platelet-derived growth factor (PDGF), for instance, is a known chemoattractant and mitogen for smooth muscle cells and is implicated in the progression of pulmonary hypertension. nih.gov

While direct studies specifically detailing the effect of SB-215505 on PASMC migration were not extensively found in the provided search results, the compound's role as a 5-HT2B antagonist in the context of pulmonary vascular dynamics suggests a potential, albeit indirect, influence on processes like migration that are often linked to proliferation and regulated by similar signaling cascades involving serotonin receptors. nih.govresearchgate.net

Pulmonary Fibrosis Models

Pulmonary fibrosis is a debilitating condition characterized by excessive deposition of extracellular matrix, particularly collagen, leading to scarring and impaired lung function. mdpi.com Preclinical models, such as the bleomycin-induced lung fibrosis model in mice, are commonly used to study the mechanisms of fibrosis and evaluate potential therapeutic interventions. ersnet.orgnih.goversnet.org Serotonin has been shown to increase collagen synthesis by fibroblasts, with 5-HT2A and 5-HT2B receptors playing significant roles in the lung. ersnet.orgnih.gov

Attenuation of Fibrotic Responses

Studies using the bleomycin-induced mouse model of lung fibrosis have demonstrated that blockage of 5-HT2B receptors by SB-215505 can reduce the severity of fibrosis. ersnet.orgnih.goversnet.org This attenuation of fibrotic responses is a key finding, suggesting a potential therapeutic role for 5-HT2B receptor antagonists in fibrotic lung disorders. ersnet.orgnih.gov

Research indicates that SB-215505 treatment in this model leads to a reduction in lung collagen content, a direct measure of fibrosis. ersnet.orgnih.goversnet.org This effect is comparable to that observed with antagonists of the 5-HT2A receptor, another subtype implicated in lung fibrosis. ersnet.orgnih.gov

Modulation of Collagen Accumulation

A significant aspect of pulmonary fibrosis is the excessive accumulation of collagen in the lung tissue. nih.govmdpi.com Preclinical investigations with SB-215505 have specifically assessed its impact on collagen levels in fibrotic lungs. In the bleomycin-induced mouse model, daily administration of SB-215505 significantly reduced lung collagen content compared to vehicle-treated mice. ersnet.orgersnet.org

Quantitative data from these studies highlight the ability of SB-215505 to modulate collagen accumulation. For instance, one study reported that SB-215505 reduced collagen content to 97.2 ± 6 μg per right lung, compared to 116 ± 6.4 μg in the vehicle group (p = 0.0006). ersnet.org This reduction in collagen content provides concrete evidence of SB-215505's anti-fibrotic effects in this preclinical model.

| Treatment Group | Lung Collagen Content (μg per right lung) | p-value (vs. Vehicle) |

| Vehicle | 116 ± 6.4 | - |

| SB-215505 | 97.2 ± 6 | 0.0006 |

| Ketanserin (5-HT2A ant.) | 86.4 ± 6.8 | 0.0006 |

Effects on Fibrosis-Related Gene Expression (e.g., COL1a1, TGF-β1)

Beyond its effects on collagen accumulation, SB-215505 has been shown to influence the expression of genes involved in the fibrotic process, such as COL1a1 (encoding for procollagen (B1174764) 1) and TGF-β1 (Transforming Growth Factor-beta 1). ersnet.orgnih.goversnet.orgrevivapharma.com TGF-β1 is a potent pro-fibrotic factor known to stimulate collagen synthesis and deposition. umich.edunih.govfrontiersin.org COL1a1 is a key component of type I collagen, which is excessively deposited in fibrotic tissues. umich.edunih.gov

Studies have demonstrated that SB-215505 treatment can reduce the mRNA expression levels of both procollagen 1 (COL1A2) and procollagen 3 (COL3A1) in the lungs of mice with bleomycin-induced fibrosis. ersnet.orgersnet.org One study reported that SB-215505 reduced procollagen 1 mRNA by 31% (p = 0.06) and procollagen 3 mRNA by 39% (p = 0.047) compared to the vehicle group at day 14 post-bleomycin administration. ersnet.org

| Gene Expression (mRNA levels relative to housekeeping gene) | Vehicle Group | SB-215505 Group | p-value (vs. Vehicle) |

| Procollagen 1 (COL1A2) | High | Reduced by 31% | 0.06 |

| Procollagen 3 (COL3A1) | High | Reduced by 39% | 0.047 |

| TGF-β1 | High | Decreased | Not specified ersnet.orgnih.gov |

| CTGF | High | Decreased | Not specified ersnet.orgnih.gov |

| PAI-1 | High | Decreased | Not specified ersnet.orgnih.gov |

These findings collectively indicate that SB-215505, through its action as a 5-HT2B receptor antagonist, exerts significant anti-fibrotic effects in preclinical models by attenuating fibrotic responses, reducing collagen accumulation, and modulating the expression of key genes involved in fibrosis development.

Neurobiological and Behavioral System Research

Preclinical studies using animal models are valuable for understanding the neurobiological underpinnings of various behaviors and the effects of compounds like SB-215505. nih.govunh.eduduke.edu

Sleep-Wake Cycle Regulation

The sleep-wake cycle is a fundamental physiological process regulated by complex neurobiological mechanisms. Vigilance states are typically identified based on electroencephalography (EEG) and electromyography (EMG) recordings, including wakefulness, non-rapid eye movement (NREM) sleep (also known as slow wave sleep), and rapid eye movement (REM) sleep (also known as paradoxical sleep). plos.orghelsinki.fiscienceopen.complos.org

Effects on Vigilance States (Wakefulness, Non-Rapid Eye Movement Sleep, Rapid Eye Movement Sleep)

Studies in conscious, freely moving rats have shown that SB-215505 dose-dependently affects vigilance states. Administration of SB-215505 has been observed to increase wakefulness while decreasing intermediate stage sleep, paradoxical sleep (PS), and slow wave sleep stage 2 (SWS-2) during the initial hour after treatment. nih.govnih.gov Specifically, at the highest dose tested (1.0 mg/kg i.p.), the drug significantly reduced SWS-2 relative to control groups. nih.gov The effects on vigilance states were primarily restricted to the first hour post-treatment, with maximal effects occurring between 15 and 45 minutes. nih.gov While SB-215505 did not significantly alter the duration of slow wave sleep stage 1 (SWS-1), it did lead to a depression of low-frequency EEG activity during this stage, suggesting reduced sleep intensity. nih.gov

The observed increase in wakefulness and decrease in sleep stages suggest a role for 5-HT2B receptors in the regulation of the sleep-wake cycle. Blockade of these receptors by SB-215505 may disinhibit waking centers. nih.gov

Table 1: Effects of SB-215505 on Vigilance States in Rats (First Hour Post-Treatment)

| Vigilance State | Effect of SB-215505 (Dose-dependent) | Significance (vs. Vehicle) |

| Wakefulness (W) | Increased | P<0.05 nih.gov |

| Slow Wave Sleep 1 (SWS-1) | Not significantly affected | - |

| Slow Wave Sleep 2 (SWS-2) | Decreased | P<0.05 (at 1.0 mg/kg) nih.gov |

| Intermediate Stage (IS) | Decreased | P<0.01 nih.gov |

| Paradoxical Sleep (PS) | Decreased | P<0.05 nih.gov |

Note: Data based on observations in rats within the first hour after i.p. administration of SB-215505 at doses of 0.1, 0.3, and 1.0 mg/kg. nih.gov

Quantitative Electroencephalography (EEG) Spectral Analysis (e.g., Theta Activity)

Quantitative EEG spectral analysis provides insights into the electrical activity of the brain during different vigilance states. In wakefulness, the EEG is characterized by low amplitude activity across various frequency bands, including theta (5–9 Hz). plos.orgscienceopen.com

In rats, SB-215505 treatment has been shown to cause a dose-dependent decrease in EEG power density in the 3–8 Hz frequency range during wakefulness, with a maximal effect observed at 6 Hz. nih.govnih.gov This decrease in EEG power in the 3-8 Hz range was present even at the lowest dose tested (0.1 mg/kg i.p.). nih.gov

During slow wave sleep (both light and SWS-2), SB-215505 reduced low-frequency (<8 Hz) EEG power, which is indicative of decreased sleep intensity. nih.govnih.gov In paradoxical sleep (PS), the drug dose-dependently decreased EEG power specifically within the theta (6–9 Hz) band, primarily impacting the peak power value at 7 Hz. nih.govnih.gov These findings suggest that activation of 5-HT2B receptors may contribute to theta generation during wakefulness and PS under normal physiological conditions. nih.gov

Table 2: Effects of SB-215505 on EEG Power Density

| Vigilance State | Frequency Band | Effect of SB-215505 (Dose-dependent) | Primary Impact |

| Wakefulness | 3–8 Hz | Decreased Power Density | Maximal at 6 Hz nih.gov |

| SWS-1 & SWS-2 | <8 Hz | Reduced Low-Frequency Power | Suggests decreased sleep intensity nih.govnih.gov |

| Paradoxical Sleep | 6–9 Hz (Theta) | Decreased Power Density | Primarily at 7 Hz nih.govnih.gov |

Note: Data based on observations in rats after administration of SB-215505. nih.govnih.gov

Locomotor and Motor Activity Modulation

Locomotor and motor activity are commonly assessed behavioral parameters in preclinical studies to evaluate the effects of compounds on general activity levels and motor function.

Baseline Spontaneous Locomotor Activity

Studies have indicated that SB-215505 can influence baseline spontaneous motor activity. Parallel to the observed increase in wakefulness, a dose-dependent increase in motor activity was found in conscious, freely moving rats treated with SB-215505. nih.govnih.gov This suggests that blockade of 5-HT2B receptors by SB-215505 leads to increased general activity levels. nih.govbiorxiv.orgbiorxiv.org

Table 3: Effect of SB-215505 on Baseline Motor Activity in Rats

| Parameter | Effect of SB-215505 (Dose-dependent) | Significance (vs. Vehicle) |

| Motor Activity | Increased | P<0.05 nih.gov |

Note: Data based on observations in rats after i.p. administration of SB-215505 at doses of 0.1, 0.3, and 1.0 mg/kg. nih.gov

Absence of Effect on Psychostimulant-Induced Locomotor Activity (e.g., Cocaine)

While SB-215505 affects baseline motor activity, it has been reported that the selective 5-HT2B antagonist SB-215505 (at a dose of 3 mg/kg orally) did not alter the locomotor activity induced by cocaine (10 mg/kg). biorxiv.orgbiorxiv.orgresearchgate.netnih.govresearchgate.net This finding suggests that 5-HT2B receptors may not play a significant role in mediating the locomotor stimulant effects of cocaine in rats, differentiating the role of 5-HT2B receptors from other serotonin receptor subtypes like 5-HT2A and 5-HT2C, which have been shown to modulate cocaine-induced locomotion. researchgate.netnih.govresearchgate.net

Table 4: Effect of SB-215505 on Cocaine-Induced Locomotor Activity in Rats

| Treatment Combination | Effect on Locomotor Activity (vs. Cocaine Alone) |

| SB-215505 + Cocaine | No alteration |

Note: Data based on observations in rats treated with SB-215505 (3 mg/kg PO) and cocaine (10 mg/kg IP). researchgate.netnih.govresearchgate.net

Influence on Haloperidol-Induced Catalepsy

Research has explored the effect of SB-215505 on haloperidol-induced catalepsy, a common model used to assess the extrapyramidal side effect liability of antipsychotic drugs. In studies involving rats, haloperidol (B65202) administration induced a significant cataleptic response. citeab.com While the selective 5-HT2C/2B receptor antagonist, SB-228357, significantly attenuated haloperidol-induced catalepsy, SB-215505 did not reverse this effect. citeab.com This finding suggests that blockade of 5-HT2B receptors by SB-215505 does not play a significant role in counteracting haloperidol-induced catalepsy in this preclinical model. citeab.com

The lack of effect of SB-215505 on haloperidol-induced catalepsy, in contrast to the attenuation observed with a 5-HT2C receptor antagonist, highlights a differential involvement of 5-HT2 receptor subtypes in modulating this motor behavior. citeab.com

Exploratory Behavior Assessment (e.g., Open Field Test Parameters)

Studies investigating the behavioral profile of SB-215505 in preclinical models have included assessments of exploratory behavior, often utilizing paradigms such as the open field test. Administration of SB-215505 has been shown to increase motor activity in rats.

In the context of drug-induced behavioral alterations, SB-215505 was tested for its ability to modulate the effects of psilocin in rats. While psilocin induced a dose-dependent inhibition of locomotion and suppression of normal behavior, pretreatment with SB-215505 did not normalize this inhibition of locomotion. This suggests that 5-HT2B receptor blockade alone may not be sufficient to counteract certain forms of drug-induced motor inhibition.

Cross-Talk with Other Central Neuromodulatory Systems

The interaction of the serotonergic system, particularly 5-HT2B receptors, with other central neuromodulatory pathways is an area of ongoing research. Preclinical studies have begun to explore the nature of this cross-talk.

Interaction with Endocannabinoid System (e.g., Sleep-Wake Cycle)

Both the serotonergic and endocannabinoid systems are known to influence the regulation of the sleep-wake cycle. Studies using SB-215505 have provided insights into the role of 5-HT2B receptors in sleep architecture. Administration of SB-215505 in rats and mice dose-dependently increased wakefulness and motor activity. This increase in wakefulness occurred at the expense of certain sleep stages, including intermediate sleep, paradoxical sleep (REM sleep), and slow wave sleep stage 2 (SWS-2). The effects were particularly notable during the initial hours following administration.

While the endocannabinoid system, particularly via CB1 receptors, also modulates the sleep-wake cycle, studies investigating the combined effects of 5-HT2C and CB1 receptor antagonists have shown additive effects on wakefulness and sleep parameters. However, the direct interaction between SB-215505 (a 5-HT2B antagonist) and the endocannabinoid system in regulating the sleep-wake cycle was not explicitly detailed in the provided search results, although both systems independently influence sleep.

Table 1: Effects of SB-215505 on Sleep-Wake Cycle Parameters in Rats (Summary of observed trends)

| Vigilance State | Effect of SB-215505 |

| Wakefulness (W) | Increased |

| Intermediate Sleep (IS) | Decreased |

| Paradoxical Sleep (PS) | Decreased |

| Slow Wave Sleep 2 (SWS-2) | Decreased |

| Slow Wave Sleep 1 (SWS-1) | Not significantly affected |

Note: This table summarizes the general trends observed in studies. Specific magnitudes of change are dose-dependent and vary across studies.

Attenuation of Specific Behavioral Phenotypes

Based on preclinical investigations, SB-215505 has demonstrated effects on certain behavioral phenotypes, while not affecting others. Its administration leads to increased wakefulness and motor activity. However, it does not attenuate haloperidol-induced catalepsy, indicating a lack of efficacy in this model of extrapyramidal side effects. citeab.com Similarly, SB-215505 did not alter orexin-A-induced grooming behavior and did not normalize psilocin-induced inhibition of locomotion in rats.

Gastrointestinal and Metabolic Regulation Studies

A search for information regarding the influence of SB-215505 on gastrointestinal and metabolic regulation in preclinical models did not yield specific findings within the provided search results.

Modulation of Circulating Ghrelin Levels

Research has explored the impact of SB-215505 on circulating levels of ghrelin, a hormone known to stimulate appetite. Studies in rats and mice have investigated the role of serotonin 2B (5-HT2B) and 2C (5-HT2C) receptors, targets of antagonists including SB-215505, in regulating ghrelin levels under specific conditions.

In models of cisplatin-induced anorexia in rats, antagonists of 5-HT2B and 5-HT2C receptors were found to suppress the decrease in plasma acylated-ghrelin levels caused by cisplatin. Similarly, in a novelty stress murine model, 5-HT2B receptor antagonists, including SB-215505, significantly improved the decrease in food intake and were evaluated in relation to ghrelin dynamics. While fasting typically increases plasma acylated ghrelin levels in control mice, this increase was not observed in mice exposed to novelty stress. Administration of Rikkunshito, a ghrelin signal enhancer, increased acylated ghrelin levels in novelty stress mice. The findings suggest a link between 5-HT2B receptor activity and the modulation of ghrelin levels under stressful conditions or in the context of chemotherapy-induced anorexia.

Influence on Feeding Behavior and Appetite-Related Responses

The influence of SB-215505 on feeding behavior and appetite-related responses has been a subject of preclinical investigation, particularly in models of altered appetite. As a 5-HT2B receptor antagonist, its effects have been studied in contexts such as stress-induced hypophagia and chemotherapy-induced anorexia.

In the novelty stress murine model, administration of SB-215505, along with another 5-HT2B receptor antagonist (SB204741), significantly improved the decrease in food intake observed after exposure to novelty stress. This suggests a role for 5-HT2B receptors in mediating the stress-induced reduction in feeding behavior, and that antagonism of these receptors by compounds like SB-215505 can counteract this effect.

However, the effects of SB-215505 on feeding behavior can vary depending on the model and context. In studies involving UCN1-treated rats, administration of SB-215505 did not alter food intake during the experimental period, unlike a 5-HT2C receptor antagonist which significantly inhibited the decreased food intake in these rats. This highlights the distinct roles of different serotonin receptor subtypes in the complex regulation of feeding behavior.

In the context of cisplatin-induced anorexia in rats, antagonism of 5-HT2B and 5-HT2C receptors was found to suppress the decrease in food intake. These findings collectively indicate that SB-215505, as a 5-HT2B antagonist, can influence feeding behavior in certain preclinical models, particularly those involving stress or chemotherapy-induced appetite changes, although its effects may be context-dependent.

Research in Oncology Models

Preclinical research has also explored the potential involvement of SB-215505 or its target, the 5-HT2B receptor, in oncology models. Investigations have touched upon its potential role in prostate cancer pathophysiology and its modulatory effects in cellular hypertrophy induced by Interleukin-18.

Potential Role in Prostate Cancer Pathophysiology

Modulatory Effects in Cellular Hypertrophy Induced by Interleukin-18 (IL-18)

SB-215505 has been investigated for its modulatory effects on cellular hypertrophy induced by Interleukin-18 (IL-18), a pro-inflammatory cytokine. Studies using H9c2 cardiomyoblasts have provided insights into the involvement of 5-HT2B receptors in this process.

Incubation of H9c2 cells with IL-18 was shown to increase the size of the cardiomyoblasts. Pretreatment with SB-215505, a 5-HT2B receptor antagonist, significantly inhibited this IL-18-induced cellular hypertrophy. This suggests that the 5-HT2B receptor plays a critical role in the signaling pathways leading to IL-18-induced hypertrophy in these cells.

Data from flow cytometry analysis demonstrated the attenuating effect of SB-215505 on IL-18-induced H9c2 hypertrophy. The relative average cell size for control was 282, while for cells treated with IL-18, it increased to 354. Pretreatment with 0.1 µM SB-215505 reduced the average size to 304.

| Treatment Group | Relative Average Cell Size |

| Control | 282 |

| IL-18 | 354 |

| IL-18 + SB-215505 (0.1 µM) | 304 |

These findings indicate that SB-215505 can modulate IL-18-induced cellular hypertrophy by antagonizing the 5-HT2B receptor, highlighting a potential interaction between serotonin signaling and IL-18-mediated cellular responses.

Methodological Approaches Employed in Sb 215505 Research

In Vitro Cellular and Biochemical Assays

In vitro studies using cell culture systems and biochemical techniques have been instrumental in elucidating the direct cellular targets and downstream signaling pathways modulated by SB-215505. These approaches allow for controlled environments to investigate specific cellular responses and molecular interactions. mycetoma.edu.sdunivertix.edu.br

Cell Line and Primary Cell Culture Systems

A range of cell culture systems has been utilized to study the effects of SB-215505, including established cell lines and primary cell cultures derived from specific tissues. Notably, cardiomyoblasts, cardiac fibroblasts, and pulmonary artery smooth muscle cells have been key models in this research. researchgate.netoup.comresearchgate.netuni-freiburg.deresearchgate.nettargetmol.comnih.goversnet.org

Studies using primary cultures of left-ventricular cardiac fibroblasts have shown that agonists like angiotensin II and isoproterenol (B85558) stimulate NAD(P)H oxidase activity, an effect that was prevented by SB-215505. ahajournals.orgahajournals.orgnih.gov This highlights the role of 5-HT2B receptor blockade by SB-215505 in mitigating oxidative stress in these cells. In H9c2 cardiomyoblasts, interleukin-18 (IL-18) induced hypertrophy, which was significantly attenuated by SB-215505. researchgate.netnih.gov This suggests a role for 5-HT2B receptor signaling in cardiomyoblast hypertrophy. Research has also investigated the role of serotonin (B10506) receptors, including 5-HT2B, in pulmonary vascular disease, often involving studies on pulmonary artery smooth muscle cells and fibroblasts. elifesciences.orgahajournals.org

Receptor Binding Assays and Radioligand Displacement

Receptor binding assays, particularly those involving radioligand displacement, are fundamental techniques used to characterize the binding affinity and selectivity of a compound for its target receptor. giffordbioscience.com These assays involve incubating a receptor preparation (e.g., cell membranes or whole cells expressing the receptor) with a radiolabeled ligand that specifically binds to the receptor. sci-hub.senih.gov The ability of an unlabeled compound, such as SB-215505, to displace the bound radioligand is then measured across a range of concentrations. sci-hub.senih.gov

SB-215505 has been characterized as a potent and subtype-selective antagonist at the serotonin 5-HT2B receptor. wikipedia.orgmedchemexpress.com Its selectivity profile over related receptors like 5-HT2A and 5-HT2C is determined through these binding assays, typically yielding pKi values that reflect the compound's affinity. medchemexpress.com A higher pKi value indicates greater binding affinity. Studies have reported pKi values for SB-215505 at 5-HT2B, 5-HT2A, and 5-HT2C receptors, demonstrating its preference for the 5-HT2B subtype. medchemexpress.com

Enzyme Activity Measurements

Measurement of enzyme activity is crucial for understanding the downstream biochemical effects of SB-215505. NAD(P)H oxidase is an enzyme system that produces reactive oxygen species (ROS) and has been a focus of research involving SB-215505, particularly in the context of cardiovascular health. nih.gov

In primary cultures of left-ventricular cardiac fibroblasts, angiotensin II and isoproterenol were shown to stimulate NAD(P)H oxidase activity. ahajournals.orgahajournals.orgnih.gov Treatment with SB-215505 prevented this stimulation, indicating that 5-HT2B receptor activation contributes to increased NAD(P)H oxidase activity in these cells. ahajournals.orgahajournals.orgnih.gov This finding suggests a mechanism by which SB-215505 may exert protective effects against oxidative stress.

Quantification of Reactive Oxygen Species

Quantifying reactive oxygen species (ROS) levels is a direct method to assess oxidative stress, a process implicated in various pathological conditions. cellbiolabs.comrsc.org SB-215505's ability to modulate ROS production has been investigated, particularly in the context of its effects on NAD(P)H oxidase.

Studies have measured superoxide (B77818) anion concentration, a type of ROS, in the left ventricle of mice. ahajournals.orgahajournals.orgnih.gov Angiotensin II infusion increased superoxide anion concentration, and this increase was prevented by treatment with SB-215505. ahajournals.orgahajournals.orgnih.gov In cultured mouse left ventricular fibroblasts, SB-215505 also prevented the NAD(P)H oxidase-mediated increase in superoxide anion production induced by angiotensin II and isoproterenol. ahajournals.org These findings demonstrate that SB-215505 can reduce ROS levels in cardiac cells and tissue, likely through its inhibitory effect on 5-HT2B receptor-mediated NAD(P)H oxidase activation. ahajournals.org

Molecular Biology Techniques

Molecular biology techniques are employed to investigate changes in gene expression and protein levels, providing insights into the molecular pathways affected by SB-215505. These techniques include real-time polymerase chain reaction (PCR) for measuring mRNA levels, Western blotting or immunohistochemistry for protein immunodetection, and siRNA knockdown to specifically reduce the expression of target genes. nih.govhorizondiscovery.comsigmaaldrich.comwikipedia.orgnih.gov

In studies examining cardiac hypertrophy, IL-18 was found to upregulate the expression of the 5-HT2B receptor (HTR2B) in H9c2 cardiomyoblasts, and this upregulation was inhibited by SB-215505. researchgate.netnih.gov SB-215505 also attenuated IL-18-induced H9c2 hypertrophy and downregulated the expression of matrix metalloproteinases (MMP)-3 and MMP-9. researchgate.netnih.gov Furthermore, siRNA knockdown of HTR2B mirrored the effects of SB-215505, attenuating H9c2 hypertrophy. researchgate.netnih.gov In a mouse model of lung fibrosis, SB-215505 treatment reduced the expression of procollagen (B1174764) 1 and procollagen 3 mRNA, as well as TGF-β1 mRNA, suggesting an antifibrotic effect mediated at the genetic level. ersnet.org

In Vivo Preclinical Animal Model Systems

In vivo studies using preclinical animal models are essential for evaluating the effects of SB-215505 in a complex biological system and assessing its potential therapeutic relevance. These models allow for the investigation of physiological responses and pathological processes. wuxibiology.com

Mouse models of cardiac hypertrophy induced by angiotensin II or isoproterenol infusion have been used to study the effects of SB-215505. ahajournals.orgahajournals.orgnih.gov In these models, SB-215505 prevented the increase in cardiac superoxide generation and hypertrophy induced by both angiotensin II and isoproterenol. ahajournals.orgahajournals.orgnih.gov SB-215505 also prevented isoproterenol-induced left ventricular hypertrophy and cardiac dilatation. ahajournals.org

Another in vivo model where SB-215505 has been utilized is the bleomycin-induced mouse model of lung fibrosis. Daily administration of SB-215505 significantly reduced collagen content and the expression of profibrotic markers like procollagen 1 and 3 mRNA in the lungs of these mice. ersnet.org This indicates an antifibrotic action of SB-215505 in the pulmonary system.

Animal models have also been used to investigate the effects of SB-215505 on behavior, such as wakefulness and motor activity in rats. medchemexpress.comresearchgate.nettargetmol.comnih.gov Studies have shown that SB-215505 can increase wakefulness and motor activity in a dose-dependent manner. medchemexpress.comtargetmol.comnih.gov

Table 1: Summary of Key In Vitro Findings with SB-215505

| Cell Type / System | Stimulus | Measured Parameter | Effect of Stimulus | Effect of SB-215505 | Citation |

| Primary Cardiac Fibroblasts | Angiotensin II / Isoproterenol | NAD(P)H Oxidase Activity | Increased | Prevented Increase | ahajournals.orgahajournals.orgnih.gov |

| Primary Cardiac Fibroblasts | Angiotensin II / Isoproterenol | Superoxide Anion Production | Increased | Prevented Increase | ahajournals.org |

| H9c2 Cardiomyoblasts | Interleukin-18 | Hypertrophy | Induced | Attenuated Hypertrophy | researchgate.netnih.gov |

| H9c2 Cardiomyoblasts | Interleukin-18 | HTR2B Expression (mRNA/Protein) | Upregulated | Inhibited Upregulation | researchgate.netnih.gov |

| H9c2 Cardiomyoblasts | Interleukin-18 | MMP-3 and MMP-9 Expression | Not specified | Downregulated Expression | researchgate.netnih.gov |

| Various (Receptor Binding) | - | Binding Affinity (pKi) | - | 5-HT2B > 5-HT2C > 5-HT2A | medchemexpress.com |

Table 2: Summary of Key In Vivo Findings with SB-215505

| Animal Model | Stimulus | Measured Parameter | Effect of Stimulus | Effect of SB-215505 | Citation |

| Mouse (Cardiac Hypertrophy) | Angiotensin II / Isoproterenol | Cardiac Superoxide Generation | Increased | Prevented Increase | ahajournals.orgahajournals.orgnih.gov |

| Mouse (Cardiac Hypertrophy) | Angiotensin II / Isoproterenol | Cardiac Hypertrophy | Induced | Prevented Hypertrophy | ahajournals.orgahajournals.orgnih.gov |

| Mouse (Cardiac Hypertrophy) | Isoproterenol | Left Ventricular Hypertrophy | Induced | Prevented Hypertrophy | ahajournals.org |

| Mouse (Cardiac Hypertrophy) | Isoproterenol | Cardiac Dilatation | Induced | Prevented Dilatation | ahajournals.org |

| Mouse (Lung Fibrosis) | Bleomycin | Lung Collagen Content | Increased | Reduced Content | ersnet.org |

| Mouse (Lung Fibrosis) | Bleomycin | Procollagen 1 & 3 mRNA Expression | Increased | Reduced Expression | ersnet.org |

| Mouse (Lung Fibrosis) | Bleomycin | TGF-β1 mRNA Expression | Increased | Reduced Expression | ersnet.org |

| Rat (Behavioral Study) | - | Wakefulness | - | Increased Wakefulness | medchemexpress.comtargetmol.comnih.gov |

| Rat (Behavioral Study) | - | Intermediate Sleep Stage | - | Decreased IS | medchemexpress.comtargetmol.comnih.gov |

| Rat (Behavioral Study) | - | Paradoxical Sleep | - | Decreased PS | medchemexpress.comtargetmol.comnih.gov |

| Rat (Behavioral Study) | - | Slow-Wave Sleep Stage 2 | - | Decreased SWS-2 | medchemexpress.comtargetmol.comnih.gov |

Rodent Models for Systemic and Central Nervous System Studies (e.g., Mice, Rats)

Rodent models, primarily rats and mice, have been extensively used to investigate the systemic and central nervous system effects of SB-215505. Studies examining the role of the 5-HT2B receptor in regulating the sleep-wake cycle and motor activity have frequently utilized Sprague-Dawley rats. For instance, research investigating the impact of SB-215505 on sleep architecture and motor behavior administered the compound to male Sprague-Dawley rats. wikipedia.orgcenmed.comfishersci.be These models allow for the assessment of the compound's influence on complex physiological processes and behaviors mediated by the central nervous system.

Beyond neurobehavioral studies, rodent models have also been instrumental in exploring the systemic effects of SB-215505. Mice, for example, have been used in models of bleomycin-induced lung fibrosis to study the potential modulatory effects of SB-215505 on this pathological process. wikidata.org The application of SB-215505 in such models helps to understand the involvement of 5-HT2B receptors in peripheral tissues and disease states. The use of both mice and rats in SB-215505 research reflects the broader application of these species in preclinical studies for evaluating the effects of pharmacological agents on various physiological systems and disease models. wikipedia.orgwikipedia.orgfishersci.cafishersci.cafishersci.comzhanggroup.org

Advanced Physiological Monitoring Techniques (e.g., Echocardiography, Electroencephalography, Electromyography)

While not explicitly detailed in the provided snippets in direct conjunction with SB-215505, techniques like echocardiography are relevant for comprehensively assessing the physiological effects of compounds targeting 5-HT2B receptors, given the known role of these receptors in cardiac function and conditions like cardiac hypertrophy. Current time information in Guadalupe County, US.wikipedia.org Advanced physiological monitoring systems capable of measuring parameters such as ECG, respiration, and potentially blood pressure are standard tools in small animal research to provide a broader understanding of a compound's systemic effects. wikipedia.orgfishersci.bethermofisher.comuni.lunih.gov The selection of monitoring techniques is guided by the specific physiological systems hypothesized to be affected by SB-215505 based on its known receptor targets.

Behavioral Phenotyping Paradigms (e.g., Open Field Test)

Behavioral phenotyping paradigms are crucial for evaluating the effects of SB-215505 on animal behavior, particularly those mediated by the central nervous system. The Open Field Test is a widely used assay in rodent research to assess general locomotor activity, exploration, and anxiety-like behavior. fishersci.cawikipedia.orgguidetopharmacology.orgctdbase.orgepa.gov While specific detailed findings of SB-215505 directly within an Open Field Test were not extensively provided in the snippets, SB-215505 has been shown to increase motor activity in rats. wikipedia.orgfishersci.bepharmakb.com The Open Field Test is a standard and appropriate method to quantify such changes in locomotor activity by measuring parameters like total distance traveled. guidetopharmacology.orgctdbase.orgepa.gov The application of this paradigm allows researchers to characterize the behavioral profile of animals treated with SB-215505 and infer its impact on relevant neural circuits. Behavioral phenotyping in rodents encompasses a range of tests designed to evaluate various aspects of behavior, and the Open Field Test is a fundamental component of many behavioral test batteries. wikipedia.orgfishersci.cawikipedia.org

Pharmacological Intervention Strategies (e.g., Intraperitoneal, Oral, Intracerebroventricular Administration)

The administration route of SB-215505 is a critical aspect of pharmacological research, determining the compound's delivery to target sites. Several routes have been employed in studies. Intraperitoneal (i.p.) administration, involving injection into the abdominal cavity, has been frequently used for delivering SB-215505 in both rats and mice. wikipedia.orgcenmed.comfishersci.bewikidata.orgfishersci.comwikipedia.org This route allows for relatively rapid absorption into the bloodstream.

Oral (p.o.) administration, where the compound is given by mouth, has also been utilized in SB-215505 research. wikipedia.orgpharmakb.comtocris.com This route is relevant for assessing the compound's oral bioavailability and effects following gastrointestinal absorption.

For studies specifically targeting the central nervous system and bypassing the blood-brain barrier, intracerebroventricular (ICV) administration has been employed in research involving compounds like SB-215505 or related serotonergic agents. fishersci.canih.govcenmed.com This method involves direct injection into the brain's ventricular system, allowing for localized delivery to the central nervous system. The choice of administration route is dictated by the research question and the desired distribution of SB-215505 within the body.

Future Directions and Emerging Research Themes for Sb 215505

Elucidating Novel 5-HT2B Receptor-Dependent Cellular Pathways

While 5-HT2B receptors are known to be Gq/G11-protein coupled, leading to the activation of phospholipase C, future research aims to delineate the more intricate downstream signaling cascades and interacting molecular partners. wikipedia.org Studies using SB-215505 have already provided insights into certain pathways. For instance, research on cardiac hypertrophy models suggests that 5-HT2B receptor blockade by SB-215505 can prevent increases in cardiac superoxide (B77818) generation and inhibit NAD(P)H oxidase activity, indicating a link between 5-HT2B signaling and oxidative stress pathways. researchgate.netahajournals.org Additionally, investigations in cardiac fibroblasts have shown that 5-HT2B receptors are essential for the production of certain cytokines, such as interleukin-6, interleukin-1β, and tumor necrosis factor-α, in response to stimuli like isoproterenol (B85558), highlighting a role in inflammatory signaling. ahajournals.org Future work could utilize SB-215505 in conjunction with advanced cellular and molecular techniques, such as phosphoproteomics and transcriptomics, to identify novel proteins and genes regulated by 5-HT2B receptor activation or blockade. This could reveal previously unknown signaling hubs and feedback loops influenced by 5-HT2B activity.

Advanced Investigations into Tissue-Specific Receptor Functions

The 5-HT2B receptor exhibits a diverse tissue distribution, with expression observed in areas such as the heart, lungs, and central nervous system. wikipedia.orgguidetopharmacology.org Although SB-215505 has been instrumental in understanding 5-HT2B function in certain tissues, further advanced investigations are needed to fully appreciate the tissue-specific nuances of its roles. For example, in the heart, SB-215505 has been used to demonstrate the involvement of 5-HT2B receptors in cardiac hypertrophy induced by various factors. ahajournals.orgahajournals.org In the context of lung fibrosis, SB-215505 has been shown to reduce bleomycin-induced fibrosis in mice by affecting collagen content and the expression of profibrotic factors like TGF-β1. ersnet.org

Future research could employ more sophisticated tissue-specific genetic models or targeted delivery methods in combination with SB-215505 to dissect the precise contributions of 5-HT2B receptors in specific cell types within a tissue. This is particularly relevant given the potential for 5-HT2B receptors to influence different cellular processes (e.g., proliferation, migration, cytokine production) depending on the tissue context. For instance, exploring the differential signaling pathways mediated by 5-HT2B receptors in cardiac fibroblasts versus cardiomyocytes using SB-215505 could provide a more granular understanding of its role in cardiac remodeling.

Potential for Combinatorial Pharmacological Strategies

The involvement of 5-HT2B receptors in complex conditions like fibrosis and potentially certain cancers suggests that targeting this receptor might be beneficial as part of a broader therapeutic strategy. ersnet.orgbiorxiv.org Research using SB-215505 has sometimes involved comparisons or combinations with antagonists of other serotonin (B10506) receptor subtypes (e.g., 5-HT2A, 5-HT2C) or agents targeting different pathways. biorxiv.orgersnet.org For example, in lung fibrosis, blocking both 5-HT2A and 5-HT2B receptors appeared to have antifibrotic effects. ersnet.org

Future research could systematically investigate the potential for combinatorial pharmacological strategies involving SB-215505. This could include combining SB-215505 with inhibitors of related signaling pathways (e.g., those involved in oxidative stress or inflammation) or with existing therapeutic agents used for conditions where 5-HT2B receptors play a role. Preclinical studies utilizing SB-215505 in combination with other drugs in relevant disease models could help identify synergistic effects and potentially lead to more effective treatment approaches. For instance, exploring the combination of SB-215505 with standard-of-care treatments in models of cardiac hypertrophy or fibrosis could be a valuable avenue.

Refinement of Preclinical Disease Models Utilizing SB-215505

SB-215505 has been a valuable tool in establishing the role of 5-HT2B receptors in various preclinical disease models, including those for cardiac hypertrophy and pulmonary fibrosis. ahajournals.orgersnet.orgahajournals.org These models are crucial for understanding disease mechanisms and evaluating potential therapeutic interventions.

Future directions involve refining these preclinical models to better mimic human disease pathology and to more accurately assess the therapeutic potential of targeting 5-HT2B receptors. This could involve developing more complex in vitro co-culture systems that include multiple cell types expressing 5-HT2B receptors, or utilizing in vivo models that more closely recapitulate the genetic or environmental factors contributing to 5-HT2B-mediated diseases in humans. Furthermore, employing advanced imaging techniques and biomarkers in conjunction with SB-215505 administration in these models could provide more detailed insights into the dynamic changes occurring at the tissue and cellular level upon 5-HT2B blockade. For example, utilizing longitudinal imaging in cardiac hypertrophy models treated with SB-215505 could provide a clearer picture of the progression or regression of hypertrophy over time.

Q & A

Q. How should researchers determine appropriate dosages of SB-215505 for rodent studies investigating sleep-wake cycles?

Methodological Answer:

- Establish a dose-response curve using incremental doses (e.g., 0.1, 0.3, and 1.0 mg/kg) to assess dose-dependent effects on vigilance states .

- Prioritize subcutaneous or intraperitoneal administration routes, as these are validated in prior studies to ensure pharmacokinetic consistency .

- Monitor time-dependent effects, as maximal behavioral and EEG changes occur within 15–45 minutes post-administration .

Q. What statistical methods are recommended for analyzing SB-215505’s effects on sleep architecture?

Methodological Answer:

- Use multivariate analysis of variance (MANOVA) to evaluate simultaneous changes in multiple vigilance states (e.g., wakefulness, slow-wave sleep, REM sleep) .

- Follow with Tukey’s post-hoc tests to identify significant pairwise differences between dose groups and controls .

- Include power spectral analysis of EEG data to quantify frequency-specific changes (e.g., θ-band reduction at 6 Hz) .

Q. How can researchers standardize experimental conditions for EEG studies involving SB-215505?

Methodological Answer:

- Maintain a 12-hour light/dark cycle and single-housing conditions to minimize environmental stressors .

- Allow a 10-day post-surgical recovery period after EEG/EMG electrode implantation to reduce inflammation-related artifacts .

- Record EEG/EMG signals for at least 8 hours post-administration to capture both acute and subacute effects .

Advanced Research Questions

Q. How can contradictory findings about SB-215505’s effects on δ-band EEG activity be resolved?

Methodological Answer:

- Compare SB-215505’s effects with other 5-HT2 antagonists (e.g., ritanserin or M100907) to isolate receptor subtype-specific mechanisms. For example, δ-band reductions with SB-215505 may reflect 5-HT2B antagonism, whereas δ increases with ritanserin could involve 5-HT2A blockade .

- Conduct receptor binding assays to confirm SB-215505’s selectivity for 5-HT2B over 5-HT2A/2C receptors in the study model .

- Use GABAergic neuron-specific ablation or optogenetics to test if SB-215505’s wake-promoting effects are mediated by GABAergic projections to cortical arousal centers .

Q. What experimental approaches can clarify the role of 5-HT2B receptors in theta (θ) rhythm modulation?

Methodological Answer:

- Perform local microinjections of SB-215505 into brain regions rich in 5-HT2B receptors (e.g., ventral tegmental area or supramammillary nucleus) to isolate regional contributions to θ oscillations .

- Combine electrophysiological recordings with calcium imaging in transgenic mice expressing 5-HT2B reporters to map receptor activity during θ-generating behaviors (e.g., exploration) .

- Validate findings using knockout models lacking 5-HT2B receptors to confirm the specificity of observed EEG changes .

Q. How can researchers address discrepancies in SB-215505’s effects on motor activity across studies?

Methodological Answer:

- Systematically vary recording durations (e.g., 1-hour vs. 5-hour post-administration) to distinguish transient hyperactivity from sustained effects .

- Control for circadian phase by administering SB-215505 at consistent times relative to the light/dark cycle .

- Use automated motion-tracking software to quantify locomotion and stereotypic behaviors, reducing observer bias .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret reduced δ-band EEG power in SWS-2 after SB-215505 administration?

Methodological Answer:

- Link δ reductions to sleep fragmentation by correlating EEG changes with sleep-stage transition frequency .

- Contrast with 5-HT2A-selective antagonists (e.g., M100907) to determine if δ modulation is unique to 5-HT2B blockade .

- Analyze slow-wave homeostasis by depriving animals of sleep pre-administration and measuring rebound effects .

Q. What strategies can reconcile SB-215505’s pro-wake effects with its lack of impact on SWS-1 duration?

Methodological Answer:

- Investigate neurotransmitter co-release dynamics (e.g., serotonin-GABA interactions) using microdialysis during SWS-1 .

- Apply computational modeling to simulate network-level effects of 5-HT2B antagonism on thalamocortical oscillations .

- Conduct long-term dosing studies to assess adaptive changes in receptor expression or sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.